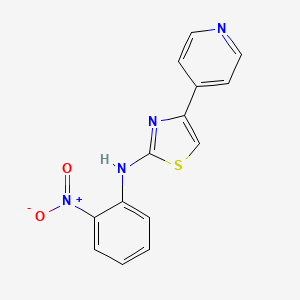
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
描述
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as Nitrothiazolyl Blue (NBT), is a synthetic dye that has been extensively used in scientific research. This compound has a unique structure that makes it useful in a variety of applications, including biochemical assays, cell staining, and microscopy.
科学研究应用
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been widely used in scientific research due to its ability to selectively stain living and fixed cells. The compound can be used as a vital stain for the detection of superoxide radicals in cells. It is also used as a histochemical stain for the detection of dehydrogenase enzymes in tissues. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine can be used in the detection of nitrite and nitrate in biological samples.
作用机制
The mechanism of action of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reduction of the nitro group to an amino group by superoxide radicals. The reduced form of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is blue in color and can be detected by microscopy or spectrophotometry. This reaction is widely used in the detection of superoxide radicals in cells and tissues.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have no significant effect on cell viability and proliferation. However, it has been reported to induce apoptosis in some cell lines. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of some bacterial strains and to have antifungal activity.
实验室实验的优点和局限性
One of the main advantages of using N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its selectivity for superoxide radicals. This allows for the detection of these radicals in complex biological systems. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is relatively inexpensive and easy to use. However, one limitation of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its potential toxicity to cells at high concentrations. Therefore, it is important to carefully optimize the concentration of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine used in experiments.
未来方向
There are several future directions for the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in scientific research. One potential application is in the detection of superoxide radicals in cancer cells. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine could be used in the development of new antimicrobial agents. Finally, the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in the detection of nitrite and nitrate could be expanded to include other biological samples such as urine and saliva.
Conclusion
In conclusion, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a versatile compound that has been widely used in scientific research. Its unique structure and ability to selectively stain living and fixed cells make it a valuable tool in a variety of applications. As research in this field continues, it is likely that new applications for N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine will be discovered.
属性
IUPAC Name |
N-(2-nitrophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)13-4-2-1-3-11(13)16-14-17-12(9-21-14)10-5-7-15-8-6-10/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGCUQAHSEGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Nitrophenyl]-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4139895.png)

![2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4139906.png)
![[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4139920.png)

![[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile acetate](/img/structure/B4139933.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4139953.png)
![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
amine hydrochloride](/img/structure/B4139999.png)